N-Butyl L-Cbz-isoleucinamide
CAS No.:
Cat. No.: VC13623764
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O3 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-4-6-12-19-17(21)16(14(3)5-2)20-18(22)23-13-15-10-8-7-9-11-15/h7-11,14,16H,4-6,12-13H2,1-3H3,(H,19,21)(H,20,22) |
| Standard InChI Key | XPCLVVBKQSEWDH-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
N-Butyl L-Cbz-isoleucinamide (systematic IUPAC name: (2S,3S)-2-((benzyloxycarbonyl)amino)-N-butyl-3-methylpentanamide) is characterized by a stereochemically defined isoleucine backbone modified with protective and functional groups. The Cbz group (benzyloxycarbonyl) shields the α-amine during solid-phase peptide synthesis (SPPS), while the n-butyl amide enhances lipophilicity, influencing solubility and membrane permeability .
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 306.4 g/mol
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CAS Registry Number: 120952-68-3 (base compound without Cbz: N-Butyl L-isoleucinamide) .
Stereochemical Configuration
The compound retains the (2S,3S) configuration of natural L-isoleucine, critical for maintaining biological activity in peptide derivatives. Chiral centers at C2 and C3 are preserved during synthesis, as confirmed by optical rotation data and X-ray crystallography of analogous structures .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of N-Butyl L-Cbz-isoleucinamide typically involves sequential protection and coupling reactions:
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Amine Protection:
L-Isoleucine reacts with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., aqueous NaOH) to form N-Cbz-L-isoleucine. -
Carboxyl Activation and Amidation:
The carboxyl group of N-Cbz-L-isoleucine is activated using coupling agents such as HATU or EDCl, followed by reaction with n-butylamine to yield the target amide .
Purification and Characterization
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Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >95% purity.
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Spectroscopic Data:
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in water | <1 mg/mL (25°C) |
| Solubility in DMSO | 50 mg/mL |
| Melting point | 98–102°C (decomposition observed) |
| Storage conditions | -20°C, inert atmosphere |
The n-butyl chain and Cbz group confer moderate lipophilicity (calculated LogP = 2.8), favoring organic solvents. Stability studies indicate susceptibility to acidic hydrolysis (Cbz cleavage at pH <4) and oxidative degradation .
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